molecular formula C11H14ClN3O B8369494 3-Chloro-5-(2-methylpiperidin-1-yl)pyrazine-2-carbaldehyde

3-Chloro-5-(2-methylpiperidin-1-yl)pyrazine-2-carbaldehyde

Cat. No.: B8369494
M. Wt: 239.70 g/mol
InChI Key: XBDNDFZIRPYRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(2-methylpiperidin-1-yl)pyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

3-chloro-5-(2-methylpiperidin-1-yl)pyrazine-2-carbaldehyde

InChI

InChI=1S/C11H14ClN3O/c1-8-4-2-3-5-15(8)10-6-13-9(7-16)11(12)14-10/h6-8H,2-5H2,1H3

InChI Key

XBDNDFZIRPYRRY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CN=C(C(=N2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphoryl chloride (1.62 mL) was added dropwise to DMF (5 ml) at 0° C. The mixture was stirred for 15 min, and a solution of 2-chloro-6-(2-methylpiperidin-1-yl)pyrazine (1.85 g) in DMF (1 mL) was added dropwise thereto. The mixture was stirred at 80° C. for 16 hr, water (5 mL) was added at 0° C., and the mixture was stirred at room temperature for 1.5 hr. The mixture was extracted with ethyl acetate. The aqueous layer was extracted again with ethyl acetate. The combined organic layer was washed with water and saturated brine, dried over magnesium sulfate, and concentrated. The residue was purified by recrystallization (ethyl acetate-hexane) to give the title compound (1.18 g, 57%) as a colorless powder.
Quantity
1.62 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
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reactant
Reaction Step One
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1.85 g
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reactant
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Quantity
1 mL
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reactant
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Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
57%

Synthesis routes and methods II

Procedure details

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